molecular formula C19H20N4O4S B2830173 ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate CAS No. 1251580-89-8

ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate

Cat. No. B2830173
CAS RN: 1251580-89-8
M. Wt: 400.45
InChI Key: BGCSSRXXHHLFJB-UHFFFAOYSA-N
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Description

Ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This area of research emphasizes the development of new methods for synthesizing heterocyclic compounds. The compound may serve as a precursor or reactant in the synthesis of various heterocyclic derivatives, such as pyran, pyridine, and pyridazine derivatives, highlighting its versatility in organic synthesis and the development of compounds with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Further studies have explored its use in the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, demonstrating the compound's role in the preparation of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Antimicrobial Activity Studies

Research into the antimicrobial properties of derivatives synthesized from this compound has been conducted, showing that certain derivatives demonstrate superior antimicrobial activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Desai & Vaja, 2018).

Molecular Interaction Studies

Investigations into the interactions of ethyl N-(diphenylmethylene)glycinate, a related compound, with proton donors have been carried out. These studies provide insights into the hydrogen bonding capabilities and stability of complexes formed with this class of compounds, which could have implications for their use in more targeted synthesis or as part of larger molecular systems (Ruysen & Zeegers-Huyskens, 1986).

properties

IUPAC Name

2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-9-22-17(25)12-28-15-10-20-23(19(26)18(15)22)11-16(24)21-13-7-5-6-8-14(13)27-4-2/h3,5-8,10H,1,4,9,11-12H2,2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCSSRXXHHLFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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